molecular formula C9H10BNO2 B067260 (1-Methyl-1H-indol-2-yl)boronic acid CAS No. 191162-40-0

(1-Methyl-1H-indol-2-yl)boronic acid

Cat. No.: B067260
CAS No.: 191162-40-0
M. Wt: 174.99 g/mol
InChI Key: CBPBJUTWVXLSER-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C9H10BNO2 and its molecular weight is 174.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis of Complex Organic Molecules

(1-Methyl-1H-indol-2-yl)boronic acid and its derivatives are instrumental in the synthesis of various complex organic molecules. For instance, indole substituted twistane-like derivatives are formed from a reaction involving a quinonyl boronic acid, leading to significant structures with potential applications in organic chemistry (Rojas-Martín et al., 2013). Additionally, the synthesis of α-sulfanyl-substituted indole-3-acetic acids is accelerated by boronic acid, showcasing its role in facilitating complex chemical reactions (Das et al., 2017).

Catalyst in Chemical Reactions

Boronic acid, including derivatives like this compound, acts as a versatile catalyst in a variety of chemical reactions. It's involved in highly enantioselective aza-Michael additions, indicating its potential in creating chirally pure compounds, which are crucial in fields like pharmaceutical chemistry (Hashimoto et al., 2015). Furthermore, boronic acids are used in facilitating transesterification reactions, proving their versatility in organic synthesis (Hinkes & Klein, 2019).

Biomedical Applications

This compound and its variants have promising applications in the biomedical field. Their capability to form complexes with various compounds leads to potential uses in drug delivery and diagnostics. For instance, boronic acids' ability to bind with diols is utilized in creating dynamic covalent hydrogels with potential biomedical applications (Brooks et al., 2018). Additionally, boronic acid-containing polymers are explored for various treatments including HIV, obesity, and cancer, highlighting the significance of boronic acid derivatives in the development of new therapeutics (Cambre & Sumerlin, 2011).

Sensing Applications

Boronic acids, including this compound, are increasingly utilized in sensing applications. They play a crucial role in the development of selective fluorescent chemosensors, which are vital for the detection of biologically active substances, contributing significantly to disease prevention, diagnosis, and treatment (Huang et al., 2012). Their interactions with diols and strong Lewis bases enable their utility in various homogeneous assays and heterogeneous detection systems (Lacina et al., 2014).

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and handling in accordance with good industrial hygiene and safety practice .

Properties

IUPAC Name

(1-methylindol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPBJUTWVXLSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627927
Record name (1-Methyl-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191162-40-0
Record name B-(1-Methyl-1H-indol-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191162-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indole-2-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-Methylindole (0.38 mL, 3 mmol) was dissolved in THF (10 mL), and the solution was cooled to -78° C. To this solution was added sec-butyllithium (1.9 mL, 2.5 mmol), and the reaction mixture was stirred for 20 minutes. Trimethyl borate (0.34 mnL, 3 mmol) was added at -78° C., and the mixture was stirred and allowed to warm to room temperature. The reaction was quenched with water, and the solvents were removed under vacuum. The residue was taken directly to the next step.
Quantity
0.38 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
3 mmol
Type
reactant
Reaction Step Three

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